molecular formula C14H22O4 B5111105 6-Methyl-3-octanoyloxane-2,4-dione

6-Methyl-3-octanoyloxane-2,4-dione

Cat. No.: B5111105
M. Wt: 254.32 g/mol
InChI Key: GRYMMVOHUKXQFH-UHFFFAOYSA-N
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Description

6-Methyl-3-octanoyloxane-2,4-dione is an organic compound with the molecular formula C10H18O2 It is a colorless oil with a fruity, caramel-like odor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-octanoyloxane-2,4-dione typically involves the reaction of 3-methyl-2,4-nonanedione with octanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-octanoyloxane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-3-octanoyloxane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-octanoyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2,4-nonanedione
  • 2,4-Nonanedione
  • 3-Methyl-2,4-decanedione

Uniqueness

6-Methyl-3-octanoyloxane-2,4-dione is unique due to its specific structural features and chemical properties. It has a distinct fruity, caramel-like odor, making it valuable in the fragrance and flavor industry. Additionally, its potential biological activities and applications in organic synthesis set it apart from other similar compounds .

Properties

IUPAC Name

6-methyl-3-octanoyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-11(15)13-12(16)9-10(2)18-14(13)17/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYMMVOHUKXQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1C(=O)CC(OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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